1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Description
1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by:
- A sulfonyl group at the 1-position linked to a 4-methoxyphenethyl moiety, which enhances lipophilicity and may influence receptor binding .
This compound’s structural motifs are common in medicinal chemistry, particularly in protease inhibitors and apoptosis modulators, due to the sulfonamide’s hydrogen-bonding capacity and the thiophene’s electronic properties .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethylsulfonyl]-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-22-17-6-4-15(5-7-17)10-14-24(20,21)19-11-8-16(9-12-19)18-3-2-13-23-18/h2-7,13,16H,8-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWNFUIUPPKPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenethyl and thiophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to modify the thiophenyl group.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The methoxyphenethyl group may interact with receptor sites, while the thiophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural and pharmacological differences between the target compound and related derivatives:
Key Structural and Functional Differences
Sulfonamide Variations :
- The 4-methoxyphenethyl group in the target compound distinguishes it from derivatives with simpler aryl sulfonyl groups (e.g., compound 9’s nitrophenylsulfonyl or ’s chlorothiophenylsulfonyl). This substituent may enhance membrane permeability due to increased hydrophobicity .
- The thiophen-2-yl group at position 4 contrasts with carboxylic acid () or nitrofuran carboxamide (compound 9), impacting electronic properties and target selectivity .
Biological Activity Trends: Apoptosis Modulation: Compound 9 activates the CHOP pathway via sulfonamide-mediated protein interactions, suggesting the target compound may share similar mechanisms . Antibacterial Activity: Thiophene-containing pyrimidines () exhibit antibacterial effects, implying the thiophene moiety in the target compound could contribute to similar activity .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for ’s sulfonamides, involving sulfonylation of 4-(thiophen-2-yl)piperidine with 4-methoxyphenethylsulfonyl chloride under basic conditions .
- In contrast, ’s piperidine-thiophene hybrids require coupling reagents like HOBt/TBTU, reflecting divergent strategies for introducing thiophene groups .
Biological Activity
1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring, a thiophene moiety, and a methoxyphenethyl sulfonyl group. This compound has garnered interest due to its potential biological activities, which may include anticancer, antibacterial, and neuroprotective effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₉NO₂S₂. The presence of various functional groups contributes to its chemical reactivity and biological properties. The methoxy group enhances solubility, while the sulfonyl group can participate in nucleophilic substitutions. The thiophene ring is known for engaging in electrophilic aromatic substitution reactions due to its electron-rich nature.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Provides structural stability and potential interactions with biological targets. |
| Methoxy Group | Enhances solubility and may influence receptor binding. |
| Sulfonyl Group | Facilitates nucleophilic substitutions and may enhance biological activity. |
| Thiophene Moiety | Engages in π-π stacking interactions, potentially modulating enzyme or receptor activity. |
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For example, derivatives of piperidine have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Antibacterial Properties
The sulfonamide structure in this compound suggests potential antibacterial activity. Compounds with related structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.
Neuroprotective Effects
The thiophene-based piperidines have been reported to exhibit neuroprotective effects in various models of neurodegenerative diseases. These compounds may interact with calcium channels or neurotransmitter receptors, providing therapeutic effects in conditions like Parkinson's disease and essential tremor.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of piperidine derivatives against several cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 5 to 15 µM, suggesting moderate to high potency against cancer cells.
Study 2: Antibacterial Efficacy
In vitro evaluations of antibacterial activity demonstrated that derivatives with sulfonamide groups exhibited MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Study 3: Neuroprotective Mechanism Investigation
Research focusing on the neuroprotective mechanisms of thiophene-based piperidines revealed that these compounds could effectively inhibit T-type calcium channels, leading to reduced neuronal excitability and protection against excitotoxicity in rodent models .
The mechanism of action for this compound likely involves multiple pathways:
- Receptor Interaction : The methoxyphenethyl group may enhance binding affinity to specific receptors involved in cellular signaling.
- Enzyme Modulation : The sulfonyl group can influence enzyme activities through competitive inhibition.
- Ion Channel Regulation : The thiophene moiety may interact with ion channels, particularly T-type calcium channels, modulating neuronal activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-Methoxyphenethyl)sulfonyl)-4-(thiophen-2-yl)piperidine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via sulfonylation of a piperidine precursor. For example, piperidine derivatives are often reacted with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Post-reaction purification via column chromatography or recrystallization is critical to isolate the sulfonylated product .
- Yield Optimization : Use catalytic p-toluenesulfonic acid (p-TSA) to accelerate sulfonylation, as demonstrated in analogous piperidine-thiophene syntheses . Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to piperidine).
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign signals for the thiophene ring (δ 6.8–7.5 ppm for protons; δ 125–140 ppm for carbons) and the 4-methoxyphenethyl group (δ 3.8 ppm for methoxy protons; δ 55–60 ppm for sulfonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity (>98%) and stoichiometry .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening Strategy :
- In vitro receptor binding : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement assays, as seen in structurally related piperidine-sulfonyl derivatives .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for specific receptors?
- SAR Approach :
- Modify substituents : Replace the thiophene moiety with other heterocycles (e.g., furan, pyridine) to assess impact on receptor binding .
- Sulfonyl group variations : Test analogs with alkyl or aryl sulfonyl groups to evaluate steric/electronic effects on potency .
Q. How should conflicting data on metabolic stability be resolved?
- Contradiction Analysis :
- In vitro vs. in vivo data : Compare hepatic microsome stability (e.g., rat vs. human) with pharmacokinetic studies in animal models. Adjust for species-specific cytochrome P450 isoforms .
- Structural modifications : Introduce fluorination at metabolically vulnerable sites (e.g., para positions on aromatic rings) to block oxidative degradation, as shown in fluorophenyl-piperidine analogs .
Q. What experimental design is recommended for in vivo efficacy studies?
- Protocol Design :
- Animal models : Use rodent models of CNS disorders (e.g., forced swim test for depression) to evaluate behavioral effects .
- Dosing regimen : Administer orally (10–50 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours to assess bioavailability .
- Control groups : Include a reference drug (e.g., haloperidol for dopamine receptor studies) and vehicle controls .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
